molecular formula C13H17NO3S B263470 2-(BENZENESULFONYL)-1-(PIPERIDIN-1-YL)ETHANONE

2-(BENZENESULFONYL)-1-(PIPERIDIN-1-YL)ETHANONE

Cat. No.: B263470
M. Wt: 267.35 g/mol
InChI Key: COCUWHJBPFFBHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(BENZENESULFONYL)-1-(PIPERIDIN-1-YL)ETHANONE is an organic compound that features a phenylsulfonyl group attached to an ethanone backbone, with a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(BENZENESULFONYL)-1-(PIPERIDIN-1-YL)ETHANONE typically involves the reaction of phenylsulfonyl chloride with piperidine in the presence of a base such as triethylamine. The reaction proceeds through nucleophilic substitution, where the piperidine nitrogen attacks the sulfonyl chloride, forming the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can enhance the yield and purity of the compound by precisely controlling reaction parameters such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

2-(BENZENESULFONYL)-1-(PIPERIDIN-1-YL)ETHANONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The ethanone group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles such as amines or alcohols can react with the ethanone group under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted ethanone derivatives.

Scientific Research Applications

2-(BENZENESULFONYL)-1-(PIPERIDIN-1-YL)ETHANONE has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(BENZENESULFONYL)-1-(PIPERIDIN-1-YL)ETHANONE involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins or enzymes, potentially inhibiting their activity. The piperidine ring may enhance the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Similar Compounds

    2-(Phenylsulfonyl)-1-(morpholin-1-yl)ethanone: Similar structure but with a morpholine ring instead of piperidine.

    2-(Phenylsulfonyl)-1-(pyrrolidin-1-yl)ethanone: Contains a pyrrolidine ring instead of piperidine.

Uniqueness

2-(BENZENESULFONYL)-1-(PIPERIDIN-1-YL)ETHANONE is unique due to the presence of the piperidine ring, which can influence its chemical reactivity and biological activity. The combination of the phenylsulfonyl group and piperidine ring provides a distinct set of properties that can be leveraged in various applications.

Properties

Molecular Formula

C13H17NO3S

Molecular Weight

267.35 g/mol

IUPAC Name

2-(benzenesulfonyl)-1-piperidin-1-ylethanone

InChI

InChI=1S/C13H17NO3S/c15-13(14-9-5-2-6-10-14)11-18(16,17)12-7-3-1-4-8-12/h1,3-4,7-8H,2,5-6,9-11H2

InChI Key

COCUWHJBPFFBHM-UHFFFAOYSA-N

SMILES

C1CCN(CC1)C(=O)CS(=O)(=O)C2=CC=CC=C2

Canonical SMILES

C1CCN(CC1)C(=O)CS(=O)(=O)C2=CC=CC=C2

solubility

40.1 [ug/mL]

Origin of Product

United States

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